N-(4-hydroxyphenyl)cyclohexanecarboxamide

Description

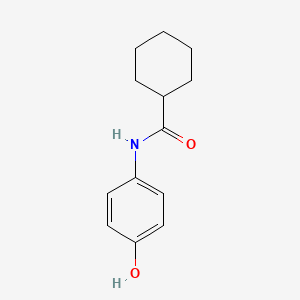

Structure

3D Structure

Properties

IUPAC Name |

N-(4-hydroxyphenyl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h6-10,15H,1-5H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPELRQCTCINJTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Advancements for N 4 Hydroxyphenyl Cyclohexanecarboxamide

Classical and Contemporary Chemical Synthesis Routes for N-(4-hydroxyphenyl)cyclohexanecarboxamide

The creation of this compound and its derivatives relies on robust and versatile chemical strategies. These methods have evolved to enhance efficiency, yield, and purity, catering to the demands of pharmaceutical and chemical research.

The cornerstone of this compound synthesis is the formation of the amide bond, a ubiquitous linkage in chemistry and biology. researchgate.net Traditional and modern coupling techniques are employed to unite the carboxylic acid and amine precursors.

A prevalent method involves the reaction of 4-aminophenol (B1666318) with cyclohexanecarbonyl chloride. nih.gov This reaction is typically carried out in the presence of a base, such as anhydrous potassium carbonate, in a suitable solvent like acetone. nih.gov To prevent undesired side reactions like disubstitution, careful control of reaction conditions, including the order and rate of addition of reagents, solvent dilution, and continuous stirring, is crucial. nih.gov

The activation of the carboxylic acid is a key principle in amide bond formation. researchgate.net While the use of acid chlorides is effective, other activating agents such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium and phosphonium salts like HATU and PyBOP are also widely used in organic synthesis for creating amide linkages. researchgate.net These reagents facilitate the reaction between a carboxylic acid and an amine by forming a highly reactive intermediate. researchgate.net

Recent advancements have also explored novel rearrangement reactions to form amide bonds. One such method involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides, which can generate an activated ester in situ, thereby avoiding the need for external coupling agents. nih.gov

Table 1: Comparison of Reagents for Amide Bond Formation

| Reagent Class | Specific Examples | Advantages | Disadvantages |

| Acid Halides | Cyclohexanecarbonyl chloride | High reactivity | Can generate corrosive byproducts (e.g., HCl) |

| Carbodiimides | DCC, EDC | Good yields, mild conditions | Can form urea byproducts that are difficult to remove |

| Uronium/Phosphonium Salts | HATU, PyBOP | High efficiency, low racemization | Expensive, can be sensitive to moisture |

The synthesis of this compound is critically dependent on the availability and preparation of its key precursors: 4-aminophenol and a cyclohexanecarboxylic acid derivative.

4-Aminophenol is a commercially available compound. The other precursor, cyclohexanecarbonyl chloride, is also commercially available and is typically used for direct acylation. nih.gov In cases where structural modifications are required on the cyclohexane (B81311) ring, the synthesis of substituted cyclohexanecarboxylic acids becomes necessary. For instance, the synthesis of m-amidophenol derivatives has been achieved through a multi-step pathway starting from 3,5-dinitrobenzoic acid, involving steps like esterification, nucleophilic substitution, hydrolysis, reduction, and finally acylation with cyclohexanecarbonyl chloride. nih.gov

While this compound itself is achiral, the synthesis of its analogs with stereocenters on the cyclohexane ring necessitates stereoselective methods. A photocatalyzed intermolecular [4 + 2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones has been developed to access highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities. nih.gov Such approaches are crucial for preparing libraries of compounds with defined stereochemistry for structure-activity relationship studies.

Another strategy involves the use of chiral auxiliaries. For instance, p-menthane-3-carboxaldehyde has been used as a chiral auxiliary in the stereoselective synthesis of bicyclic alkaloids containing a substituted cyclohexane ring. mdpi.com

Development of Novel Synthetic Methods for the this compound Core Structure

The pursuit of more efficient, cost-effective, and environmentally friendly synthetic routes is a continuous endeavor in chemical synthesis.

Catalysis plays a central role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher selectivity and efficiency. mdpi.com In the context of synthesizing precursors for this compound, catalysts are crucial. For example, the hydrogenation of resorcinol to 1,3-cyclohexanedione, a potential precursor, can be achieved using a Raney Ni catalyst. mdpi.com

The development of catalysts for C-H bond activation and asymmetric catalysis is an active area of research that could lead to more direct and efficient syntheses of complex analogs. nih.gov Chemoenzymatic processes are also emerging as powerful tools. For instance, the adenylation domain of tyrocidine synthetase 1 has been used for the enzymatic adenylation of a carboxy group, followed by nucleophilic substitution to form an amide bond, offering a highly specific and environmentally friendly alternative to traditional chemical methods. waseda.jp Biocatalysis, using enzymes like penicillin G acylases, is also being explored for amide bond formation under aqueous conditions. researchgate.net

Table 2: Catalytic Approaches in Amide Synthesis and Precursor Formation

| Catalytic Method | Catalyst/Enzyme | Application | Advantages |

| Hydrogenation | Raney Ni | Synthesis of cyclohexanedione precursors | Efficient for ring saturation |

| Chemoenzymatic Synthesis | TycA-A | Amide bond formation | High selectivity, environmentally friendly |

| Biocatalysis | Penicillin G Acylases | Amide bond formation | Aqueous conditions, mild reactions |

The principles of green chemistry are increasingly being integrated into pharmaceutical and chemical manufacturing to minimize environmental impact. jddhs.comjddhs.com This involves the use of safer solvents, renewable starting materials, and energy-efficient processes. nih.govjddhs.com

In the synthesis of this compound and its analogs, green chemistry can be applied in several ways:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water, ethanol, or supercritical CO2. nih.govjddhs.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. nih.gov Amide formation via direct coupling is generally atom-economical.

Catalysis: Employing catalysts to reduce energy consumption and the use of stoichiometric reagents. jddhs.com Biocatalytic and chemoenzymatic approaches are particularly aligned with green chemistry principles. waseda.jpunibo.it

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.comjddhs.com

The development of solvent-free reaction conditions is another key aspect of green chemistry that could be applied to the synthesis of this compound, further reducing the environmental footprint of its production. mdpi.com

Synthesis of Derivatized Analogs and Structural Variants of this compound

The synthesis of derivatized analogs and structural variants of this compound is a key area of research aimed at modulating its physicochemical and biological properties. Methodologies focus on strategic modifications of its three core components: the cyclohexane ring, the 4-hydroxyphenyl moiety, and the amide linker. These modifications allow for a systematic exploration of the structure-activity relationship (SAR) and the development of new molecular entities with tailored functionalities.

Modifications of the Cyclohexane Ring and its Substituents

The cyclohexane ring of this compound offers a versatile scaffold for structural modification. Synthetic strategies are primarily focused on the introduction of various functional groups to alter the lipophilicity, conformation, and steric bulk of the molecule.

A prominent method for functionalizing such carbocycles is through native-functional-group-directed C–H activation. This approach allows for the direct, site-selective, and diastereoselective synthesis of substituted cycloalkanes. For instance, palladium-catalyzed transannular C–H arylation of cyclohexane carboxylic acids can be achieved using specialized ligands. nih.gov This reaction introduces aryl groups at the γ-position of the ring, offering a pathway to novel analogs with extended aromatic systems. The reaction conditions typically involve a palladium catalyst, a specific ligand, a base, and an aryl halide, performed in a high-boiling solvent like hexafluoroisopropanol (HFIP). nih.gov

Key Research Findings on Cyclohexane Ring Functionalization:

Palladium-Catalyzed Arylation: The use of quinuclidine-pyridone or sulfonamide-pyridone ligands enables the challenging transannular γ-C–H functionalization of cyclohexane carboxylic acids. nih.gov This method provides excellent regioselectivity for the C-4 position.

Diastereoselectivity: The C-H activation chemistry provides a high degree of diastereocontrol, allowing for the synthesis of specific stereoisomers, which is crucial for studying biological interactions. nih.gov

Substrate Scope: The methodology is applicable to a range of aryl iodides, allowing for the introduction of diverse electronic and steric properties onto the cyclohexane scaffold. nih.gov

| Reaction Type | Catalyst/Ligand System | Key Features | Potential Modification on Cyclohexane Ring |

|---|---|---|---|

| Transannular γ-C–H Arylation | PdCl2(PhCN)2 / Ligand L2 (Sulfonamide-Pyridone) | High regioselectivity and diastereoselectivity | Introduction of substituted aryl groups at the C-4 position |

| Cascade Cyclization | Rhodium(III) Catalysis | Efficient formation of highly functionalized rings | Creation of fused or spirocyclic cyclohexane derivatives |

Derivatization of the 4-Hydroxyphenyl Moiety and Substituent Effects

One common strategy involves the derivatization of the hydroxyl group. For example, it can be converted into an ether or an ester. The synthesis of N-substituted 4-(4-carboxyphenoxy)benzamides showcases a relevant approach where a similar phenolic group is linked via an ether bond to another aromatic carboxylic acid, thereby increasing the conformational flexibility of the molecule. nih.gov This type of modification can be achieved through Williamson ether synthesis, reacting the phenoxide with a suitable alkyl or aryl halide.

Furthermore, electrophilic aromatic substitution reactions can introduce substituents directly onto the phenyl ring. Halogenation, nitration, or Friedel-Crafts reactions can be employed, although chemoselectivity can be a challenge due to the presence of the activating hydroxyl and amide groups. Derivatization can also be used to enhance analytical detection; for instance, tagging the amine or hydroxyl groups with reagents that have high proton affinity can improve signal response in mass spectrometry. nih.govnsf.gov

Detailed Research Findings on 4-Hydroxyphenyl Moiety Derivatization:

Ether Linkage Formation: Increasing conformational flexibility through the introduction of an ether linker at the 4-position can significantly alter the biological activity profile of related compounds. nih.gov

Substituent Effects: The introduction of electron-withdrawing or electron-donating groups onto the phenyl ring can modulate the acidity of the phenolic proton and alter π-π stacking interactions.

Analytical Derivatization: Reagents like dimethylaminoacetyl chloride or N,N-diethylethylenediamine can be used to tag the hydroxyl group, converting it into a tertiary amine-containing moiety to enhance ionization efficiency in mass spectrometry. nih.gov

| Modification Site | Synthetic Strategy | Example Reagent/Reaction | Resulting Functional Group | Potential Effect |

|---|---|---|---|---|

| 4-Hydroxyl Group | Williamson Ether Synthesis | Alkyl halide (e.g., benzyl bromide) in the presence of a base | Ether (e.g., -OCH2Ph) | Increased lipophilicity, removal of H-bond donor |

| 4-Hydroxyl Group | Esterification | Acetyl chloride or acetic anhydride | Ester (e.g., -OCOCH3) | Masking of the phenolic group, prodrug potential |

| Aromatic Ring (Ortho to -OH) | Electrophilic Substitution | Br2 in a suitable solvent | Bromo substituent | Altered electronic properties and steric profile |

Structural Changes at the Amide Linker and their Synthetic Implications

The amide bond is a stable and structurally defining feature of this compound. However, its replacement with other functional groups or modifications to its structure can lead to analogs with different chemical stability, hydrogen bonding patterns, and conformational preferences.

Synthetic strategies for modifying the amide linker include its replacement with bioisosteres such as esters, reverse amides, or sulfonamides. For instance, the synthesis of propanamide derivatives from corresponding carboxylic acids and amines provides a template for extending the carbon chain adjacent to the amide carbonyl. nih.gov Boric acid has been shown to be an effective mediator for amidation reactions, suggesting its potential use in synthesizing a variety of carboxamide derivatives under mild conditions. nih.gov

Furthermore, the nitrogen atom of the amide can be alkylated, though this is often challenging and can require strong bases and alkylating agents. Such a modification would eliminate the N-H hydrogen bond donor capability, which could have profound effects on the molecule's self-assembly and receptor binding properties.

Incorporation of this compound into Polymeric or Supramolecular Architectures

The structural motifs within this compound, particularly the amide and hydroxyl groups, make it an excellent candidate for incorporation into larger, ordered structures like polymers and supramolecular assemblies. These architectures are held together by non-covalent interactions, primarily hydrogen bonding.

Polymeric Architectures: The molecule can be functionalized to act as a monomer for polymerization. For example, by introducing reactive groups such as an additional amine or carboxylic acid, it can be incorporated into polyamides or polyesters. The synthesis of polyamides from diamine and diacid monomers is a well-established process. researchgate.net A monomer containing a cycloaliphatic group and an N-phenyl imide moiety has been used to create cycloaliphatic-aromatic polyamides with good solubility and high thermal stability. researchgate.net Similarly, a bifunctional derivative of this compound could be used in condensation polymerizations to create novel materials. For example, poly[N,N-(phenylamino)disulfides] have been synthesized via condensation polymerization of phenylamines with sulfur dichloride, demonstrating how N-phenyl moieties can be integrated into polymer backbones. acs.orgnih.gov

Supramolecular Architectures: The amide group is a powerful functional group for directing self-assembly through hydrogen bonding. Carboxamides are known to participate in supramolecular interactions, forming stable hydrogen-bonded networks that can lead to the formation of gels, fibers, or other nanostructures. The combination of the amide N-H donor, carbonyl acceptor, and the phenolic O-H donor in this compound provides multiple points for directional hydrogen bonding, facilitating the formation of well-defined supramolecular polymers. The principles governing the self-assembly of squaramide-based supramolecular polymers, which also rely on hydrogen bonding and π-π stacking, are relevant here. acs.org These interactions can lead to the formation of "head-to-tail" or "stacked" arrangements, creating robust, higher-order structures. acs.org

Advanced Structural Elucidation and Spectroscopic Investigations of N 4 Hydroxyphenyl Cyclohexanecarboxamide

High-Resolution Spectroscopic Characterization for Conformational Analysis

Spectroscopic analysis provides a window into the dynamic and static structural features of N-(4-hydroxyphenyl)cyclohexanecarboxamide in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of protons and carbons within a molecule, offering insights into its conformational dynamics in solution. For this compound, the ¹H and ¹³C NMR spectra are predicted to show distinct signals corresponding to the cyclohexyl and hydroxyphenyl moieties.

In ¹H NMR, the aromatic protons are expected to appear as two distinct doublets in the downfield region (typically δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. libretexts.orgpressbooks.pub The protons on the cyclohexane (B81311) ring would present as a series of complex multiplets in the upfield region (δ 1.2–2.5 ppm). core.ac.uk The methine proton (CH attached to the carbonyl) would be the most downfield of the aliphatic signals. core.ac.uk The amide (N-H) and hydroxyl (O-H) protons would appear as broad singlets whose chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Dynamic NMR phenomena are also anticipated. Restricted rotation around the amide C-N bond can lead to the observation of distinct conformers (rotamers) at low temperatures, resulting in a doubling of certain NMR signals. uobasrah.edu.iq Furthermore, the cyclohexane ring undergoes a rapid chair-to-chair interconversion at room temperature, which results in averaged signals for the axial and equatorial protons.

Predicted ¹³C NMR chemical shifts are based on the electronic environment of each carbon atom. The carbonyl carbon is expected to be the most downfield signal (δ ~175 ppm). organicchemistrydata.org Carbons of the aromatic ring would appear in the δ 115–155 ppm range, with the carbon attached to the hydroxyl group being the most deshielded in that region. organicchemistrydata.orgchemicalbook.com The carbons of the cyclohexane ring are predicted to resonate in the aliphatic region (δ 25–45 ppm). organicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~175 |

| Aromatic C-OH | - | ~154 |

| Aromatic C-NH | - | ~131 |

| Aromatic CH (ortho to OH) | ~6.7 (d) | ~116 |

| Aromatic CH (ortho to NH) | ~7.3 (d) | ~122 |

| Cyclohexyl CH (α to C=O) | ~2.3 (m) | ~46 |

| Cyclohexyl CH₂ (β to C=O) | ~1.7-1.9 (m) | ~30 |

| Cyclohexyl CH₂ (γ to C=O) | ~1.2-1.5 (m) | ~26 |

| Cyclohexyl CH₂ (δ to C=O) | ~1.2-1.5 (m) | ~26 |

| Amide NH | Variable (broad s) | - |

| Hydroxyl OH | Variable (broad s) | - |

(d = doublet, m = multiplet, s = singlet). Predicted values are based on standard chemical shift ranges and data from analogous structures.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying functional groups and probing intermolecular interactions such as hydrogen bonding.

The FTIR spectrum of this compound is expected to be dominated by characteristic absorption bands. A broad band anticipated in the 3200–3500 cm⁻¹ region would correspond to the O-H and N-H stretching vibrations. The breadth of this band is a strong indicator of intermolecular hydrogen bonding. researchgate.net The amide I band (primarily C=O stretching) is expected to appear as a strong absorption around 1650-1680 cm⁻¹. nih.gov Its position can be shifted to lower wavenumbers if the carbonyl oxygen is involved in hydrogen bonding. The amide II band (a mix of N-H bending and C-N stretching) typically appears near 1550 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H and N-H stretches are often weak in Raman spectra, the aromatic ring vibrations and the C=O stretch should be clearly observable. nih.govresearchgate.net Shifts in these vibrational frequencies upon changes in physical state or solvent can provide further evidence of the nature and strength of hydrogen bonding interactions. researchgate.net

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Notes |

|---|---|---|---|

| O-H Stretch | 3200 - 3500 | Strong, Broad | Broadening indicates hydrogen bonding. |

| N-H Stretch | 3200 - 3400 | Medium, Broad | Often overlaps with O-H stretch. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | |

| Aliphatic C-H Stretch | 2850 - 2950 | Strong | From the cyclohexane ring. |

| Amide I (C=O Stretch) | 1650 - 1680 | Strong | Position is sensitive to hydrogen bonding. nih.gov |

| Amide II (N-H Bend / C-N Stretch) | 1530 - 1560 | Medium | |

| Aromatic C=C Stretch | 1450 - 1600 | Medium | Often appear as multiple bands. |

| C-N Stretch | 1200 - 1250 | Medium | |

| C-O Stretch (Phenolic) | 1150 - 1250 | Strong |

(Frequencies are based on data from analogous structures and standard correlation tables.)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₃H₁₇NO₂, giving it a molecular weight of approximately 219.28 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 219. The fragmentation is likely to proceed through several key pathways characteristic of amides and substituted aromatic compounds. libretexts.orglibretexts.org

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the cyclohexane ring is a probable fragmentation pathway, which could lead to a resonance-stabilized acylium ion.

Amide Bond Cleavage: The C-N amide bond can cleave, leading to fragments corresponding to the cyclohexylcarbonyl cation (m/z = 111) and the 4-aminophenol (B1666318) radical cation (m/z = 109).

Cyclohexane Ring Fragmentation: The cyclohexane ring itself can undergo fragmentation, typically involving the loss of small neutral molecules like ethene (C₂H₄), leading to a series of peaks separated by 28 mass units. cas.cn

McLafferty Rearrangement: While less common for this specific structure, a McLafferty rearrangement could occur if a gamma-hydrogen on the cyclohexane ring is accessible, leading to a characteristic neutral loss.

The resulting mass spectrum would be a unique fingerprint, allowing for the confirmation of the compound's structure. youtube.com

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), its solid-state architecture can be predicted based on the analysis of closely related compounds. manchester.ac.ukuiowa.edu

Crystal Packing Analysis and Supramolecular Assemblies

In the solid state, the molecule possesses multiple functional groups capable of acting as hydrogen bond donors (the amide N-H and the phenolic O-H) and acceptors (the carbonyl oxygen and the phenolic oxygen). These interactions are expected to dominate the crystal packing, leading to the formation of robust supramolecular assemblies.

Common hydrogen bonding motifs observed in similar amide structures include:

Amide-Amide Chains: Molecules can link into chains via N-H···O=C hydrogen bonds.

Phenol-Carbonyl Chains: The phenolic O-H group can form a strong hydrogen bond with the carbonyl oxygen of a neighboring molecule.

Dimer Formation: Molecules may form centrosymmetric dimers through pairs of N-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. researchgate.netnih.gov

Co-crystallization Studies with Model Binding Partners (e.g., metal ions)

A review of the scientific literature indicates that specific co-crystallization studies involving this compound and model binding partners like metal ions have not been reported. Co-crystallization is a technique used to modify the physicochemical properties of a compound by incorporating a second component (a coformer) into the crystal lattice. tbzmed.ac.irnih.gov

The functional groups present in this compound—specifically the amide and the phenol (B47542)—offer potential sites for coordination with metal ions or hydrogen bonding with pharmaceutically acceptable coformers. openaccessjournals.comgoogle.com The phenolic hydroxyl group could be deprotonated to coordinate with metal ions, while the carbonyl oxygen and amide nitrogen also represent potential binding sites. Such studies could yield novel materials with modified properties, representing a potential area for future research.

Advanced Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization of Chiral Analogs

The stereochemical characterization of chiral analogs of this compound is crucial for understanding their biological activity and pharmacological profiles. Advanced chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for elucidating the three-dimensional arrangement of atoms in chiral molecules. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum shows positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's stereochemistry. The sign and magnitude of the Cotton effect can provide information about the absolute configuration of the stereocenters and the preferred conformation of the molecule in solution. For chiral analogs of this compound, the amide and phenyl chromophores are the primary reporters for electronic CD.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays a plain curve at wavelengths far from an absorption band and shows a characteristic peak and trough, known as a Cotton effect, in the region of an absorption band. The sign of the Cotton effect in ORD is directly related to the stereochemistry of the molecule.

While specific experimental CD and ORD data for chiral analogs of this compound are not widely available in the public domain, a hypothetical study of a pair of enantiomers, (1R,2R)- and (1S,2S)-N-(4-hydroxyphenyl)-2-methylcyclohexanecarboxamide, would be expected to yield mirror-image CD and ORD spectra. The data that would be generated in such a study can be illustrated in the following tables.

Hypothetical Circular Dichroism Data

The following table represents hypothetical CD data for the enantiomers of a chiral analog of this compound. The data illustrates the expected mirror-image relationship between the two enantiomers.

| Wavelength (nm) | (1R,2R)-enantiomer Molar Ellipticity [θ] (deg cm²/dmol) | (1S,2S)-enantiomer Molar Ellipticity [θ] (deg cm²/dmol) |

| 280 | +1500 | -1500 |

| 260 | 0 | 0 |

| 240 | -2500 | +2500 |

| 220 | +5000 | -5000 |

| 210 | 0 | 0 |

Hypothetical Optical Rotatory Dispersion Data

This table shows hypothetical ORD data for the same pair of enantiomers, again demonstrating the expected opposite Cotton effects.

| Wavelength (nm) | (1R,2R)-enantiomer Molar Rotation [Φ] (deg) | (1S,2S)-enantiomer Molar Rotation [Φ] (deg) |

| 300 | +800 | -800 |

| 280 | +2000 (Peak) | -2000 (Trough) |

| 260 | 0 | 0 |

| 240 | -3000 (Trough) | +3000 (Peak) |

| 220 | 0 | 0 |

In a real-world research scenario, these experimental data would be compared with theoretical calculations, often using density functional theory (DFT), to assign the absolute configuration of the chiral centers with a high degree of confidence. The sensitivity of chiroptical techniques to molecular conformation also allows for the study of conformational equilibria in solution.

Computational and Theoretical Chemistry Studies on N 4 Hydroxyphenyl Cyclohexanecarboxamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in investigating the electronic structure and reactivity of molecules. researchgate.net Such methods have been successfully applied to study related phenolic and amide-containing compounds, providing a robust framework for understanding N-(4-hydroxyphenyl)cyclohexanecarboxamide. nih.govsemanticscholar.org

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher polarizability and greater chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized on the electron-rich 4-hydroxyphenyl ring, particularly the phenol (B47542) oxygen and the aromatic system. The LUMO is likely distributed over the carboxamide group and the phenyl ring.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These descriptors provide a quantitative basis for predicting chemical behavior. researchgate.net

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Represents resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electronegativity (χ) | -μ | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electron-accepting capability. |

This interactive table outlines key global reactivity descriptors derived from HOMO-LUMO energies.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.org The MEP map illustrates regions of negative potential (red and yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net

In this compound, the most negative potential regions are anticipated around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atom of the amide group, identifying them as primary sites for electrophilic interactions. researchgate.net Conversely, the hydrogen atom of the hydroxyl group and the N-H proton would exhibit the most positive potential, marking them as sites for nucleophilic interactions.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing the Lewis-like bonding pattern of electron pairs. wisc.edu This method is used to analyze intramolecular and intermolecular interactions, such as charge transfer and hyperconjugative effects, which contribute to molecular stability. mpg.denih.gov

For this compound, NBO analysis would quantify the delocalization of electron density. Key interactions would likely include the donation of electron density from the lone pairs of the hydroxyl oxygen and amide nitrogen into the antibonding orbitals (σ) of adjacent bonds. These hyperconjugative interactions, particularly n → σ and π → π*, stabilize the molecule by delocalizing electron density. The analysis provides stabilization energy values (E(2)) that quantify the strength of these donor-acceptor interactions. nih.gov

Molecular Modeling and Dynamics Simulations to Understand Conformation and Flexibility

Molecular modeling and dynamics simulations are essential for exploring the conformational landscape and dynamic behavior of molecules. ucsf.edu These techniques provide insights into how a molecule's shape and flexibility influence its properties and interactions.

This compound possesses significant conformational flexibility due to the rotatable bonds and the non-planar cyclohexane (B81311) ring. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms. mdpi.com

The key degrees of freedom include the orientation of the cyclohexyl group relative to the amide plane and the torsion angle of the phenyl ring. The cyclohexane ring itself can adopt various conformations, such as the stable chair form and the more flexible boat and twist-boat forms. researchgate.net Conformational sampling explores these possibilities to map out the potential energy surface, identifying the global minimum energy conformer and the energy barriers between different stable conformations. iaea.org

Molecular Dynamics (MD) simulations offer a "computational microscope" to observe the movement of atoms in a molecule over time, providing a detailed picture of its dynamic behavior in various environments. nih.gov By simulating the molecule in the presence of solvent molecules, such as water, MD can reveal how intermolecular interactions affect its conformation and stability. nih.gov

For this compound, MD simulations could elucidate the stability of intramolecular hydrogen bonds and the dynamics of the cyclohexane ring. researchgate.net These simulations are also crucial for understanding how the molecule interacts with its environment, which is vital for predicting its behavior in a biological or chemical system. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. For chemotypes related to this compound, QSAR studies have been employed to elucidate the structural features crucial for their biological effects.

In the absence of a known three-dimensional structure of the biological target, ligand-based pharmacophore modeling is a powerful technique. This approach identifies the common chemical features in a series of active molecules that are essential for their interaction with the target receptor. nih.gov For classes of compounds structurally related to this compound, such as N-hydroxyphenyl acrylamides and other chalcone (B49325) derivatives, pharmacophore models have been successfully developed. researchgate.netacs.org

A typical pharmacophore model for these chemotypes includes features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), aromatic rings (AR), and hydrophobic (HY) groups. For instance, a study on N-hydroxyphenyl acrylamides as inhibitors of human cancer cells generated a five-point pharmacophore hypothesis, AADRR, consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net Similarly, a model for chalcone derivatives featured two aromatic rings and two hydrogen bond acceptors. acs.org These models serve as 3D queries to screen compound libraries for new potential inhibitors. researchgate.net

Table 1: Example of a Pharmacophore Model for N-hydroxyphenyl Acrylamide Analogs

| Pharmacophore Hypothesis | Features | Correlation Coefficient (R²) |

| AADRR_62 | 2 Acceptors, 1 Donor, 2 Aromatic Rings | 0.883 |

This table presents a representative pharmacophore model developed for a series of N-hydroxyphenyl acrylamides, which share the hydroxyphenyl moiety with the subject compound. The correlation coefficient (R²) indicates the goodness of fit for the resulting 3D-QSAR model. Data sourced from a study on inhibitors of human cancer leukemia K562 cells. researchgate.net

QSAR models are mathematically expressed as an equation that relates molecular descriptors (numerical representations of chemical properties) to biological activity. nih.gov Multiple Linear Regression (MLR) is a common statistical method used to develop these equations. medcraveonline.com For series of compounds like biphenyl (B1667301) carboxamide analogues, QSAR equations have been derived to predict their anti-inflammatory activity. medcraveonline.com

These equations typically incorporate various descriptors, such as topological indices (e.g., connectivity indices), electronic properties (e.g., dipole moment), and steric parameters (e.g., molar refractivity). researchgate.net A statistically significant QSAR model can then be used to predict the in vitro activity of newly designed analogues. For example, a QSAR study on biphenyl carboxamides yielded a model with a high correlation coefficient, indicating its predictive power. medcraveonline.com

Table 2: Statistical Parameters for a Representative QSAR Model of Biphenyl Carboxamide Analogs

| Parameter | Value | Description |

| R² | 0.800 | The coefficient of determination for the training set, indicating the proportion of variance in the biological activity explained by the model. |

| Predicted R² | 0.7217 | The coefficient of determination for the external test set, indicating the model's predictive power for new compounds. |

| N (Training Set) | 20 | Number of compounds used to build the model. |

| N (Test Set) | 5 | Number of compounds used to validate the model. |

This table showcases the statistical quality of a two-variable QSAR model developed for a series of biphenyl carboxamide analogs to predict analgesic activity. High R² and Predicted R² values suggest a robust and predictive model. medcraveonline.com

A significant challenge in drug design is achieving selectivity for the desired biological target to minimize off-target effects. Computational models can be developed to predict the selectivity of a compound for different, often closely related, protein targets. By building separate QSAR or pharmacophore models for each target, researchers can identify the structural features that govern specificity.

For example, models can be trained to distinguish between inhibitors of different enzyme isoforms, such as various cyclooxygenase (COX) enzymes or cytochrome P450 (CYP) isozymes. These models highlight subtle differences in the active sites of the targets by identifying descriptors or pharmacophoric features that are critical for binding to one target but not another. This approach allows for the in silico screening of compounds and the rational design of analogues with enhanced selectivity profiles before undertaking costly synthesis and in vitro testing.

Molecular Docking and Protein-Ligand Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov It is widely used to understand the binding mechanisms of active compounds and to perform structure-based virtual screening. frontiersin.org For this compound and its analogues, docking studies provide critical insights into their potential interactions with various biological targets. researchgate.net

Molecular docking simulations place a ligand into the binding site of a protein and evaluate the stability of the resulting complex using a scoring function. This score, often expressed as a binding energy (e.g., in kcal/mol), provides an estimate of the ligand's binding affinity. nih.gov Lower scores typically indicate a more favorable binding interaction.

Studies on structurally similar carboxamide derivatives have shown their ability to fit well within the active sites of various enzymes. For instance, docking of semi-synthesized molecules into the active site of the coronavirus papain-like protease (PLpro) enzyme revealed binding affinities ranging from -8.5 to -9.9 kcal/mol for the top hits. frontiersin.orgnih.gov These simulations also reveal the precise binding pose of the ligand, showing how its different functional groups are oriented within the receptor's active site.

Table 3: Example Docking Scores of Carboxamide-Containing Ligands Against a Biological Target

| Compound ID | Biological Target | Docking Score (kcal/mol) |

| Compound 28 | Papain-like Protease (PLpro) | -8.48 |

| S88 (Reference) | Papain-like Protease (PLpro) | -8.59 |

| CSMS00081585868 | Pf 5-ALAS | -9.9 |

This table provides representative binding affinity scores from molecular docking studies of various amide- or carboxamide-containing compounds against their respective protein targets. These values illustrate the typical range of binding energies predicted for such interactions. frontiersin.orgnih.gov

Beyond predicting binding affinity, molecular docking and subsequent molecular dynamics simulations provide a detailed map of the non-covalent interactions that stabilize the protein-ligand complex. nih.gov These interactions are fundamental to molecular recognition. nih.gov For a molecule like this compound, several key interactions are anticipated.

Hydrogen Bonding: The amide (-CONH-) and hydroxyl (-OH) groups are potent hydrogen bond donors and acceptors. Docking studies consistently show these groups forming crucial hydrogen bonds with amino acid residues in the protein's active site, such as tyrosine, aspartate, and serine. nih.govmdpi.com For example, the amide's carbonyl oxygen can accept a hydrogen bond, while the N-H and O-H groups can donate them.

Hydrophobic Interactions: The cyclohexyl and phenyl rings are hydrophobic moieties that can form favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and proline within the binding pocket. mdpi.com

Pi-Stacking and Pi-Alkyl Interactions: The aromatic 4-hydroxyphenyl ring can engage in pi-pi stacking interactions with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan. Furthermore, it can form pi-alkyl interactions with the aliphatic side chains of residues such as proline or lysine. frontiersin.org

Analysis of these interaction fingerprints helps to rationalize the observed structure-activity relationships and guides the design of new analogues with improved potency and specificity. chemrxiv.org

Molecular Interactions and Biological Target Engagement Studies of N 4 Hydroxyphenyl Cyclohexanecarboxamide

Receptor Binding and Ligand-Receptor Interaction Analysis (In Vitro/Cell-Based Assays)

Allosteric Modulation and Conformational Changes Induced by Ligand Binding

Allosteric modulation represents a sophisticated mechanism of regulating protein function, where a ligand binds to a site topographically distinct from the primary (orthosteric) binding site. frontiersin.orgnih.govnih.gov This binding event induces a conformational change in the protein, which in turn alters the affinity or efficacy of the orthosteric ligand. annualreviews.org Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral, depending on whether they enhance, inhibit, or have no effect on the orthosteric ligand's function, respectively. frontiersin.orgnih.gov This mechanism allows for a fine-tuning of physiological responses and offers therapeutic advantages, including higher target selectivity and a ceiling effect that can reduce the risk of overdose. annualreviews.orgchemistryjournals.net

While there is currently no direct experimental evidence to classify N-(4-hydroxyphenyl)cyclohexanecarboxamide as an allosteric modulator of a specific protein, its structural features suggest a potential for such interactions. The molecule possesses a rigid cyclohexyl group and a hydroxyphenyl group capable of forming hydrogen bonds, which are common characteristics of small molecules that bind to allosteric pockets. chemistryjournals.net

The binding of a ligand like this compound to an allosteric site would likely trigger a series of conformational changes. These changes are propagated from the allosteric site to the orthosteric site, often through subtle rearrangements of secondary structural elements like alpha-helices and beta-sheets. nih.govgersteinlab.orgpsu.edu This structural relay can alter the shape and chemical environment of the orthosteric pocket, thereby influencing the binding and/or activation by the endogenous ligand. The process of a ligand inducing a conformational shift in a protein is known as "induced fit," which stands in contrast to the "conformational selection" model where the protein already exists in an ensemble of conformations and the ligand selectively binds to a pre-existing one. nih.govpnas.orgbiorxiv.org

Hypothetically, if this compound were to act as a PAM for a G protein-coupled receptor (GPCR), its binding to an extracellular or transmembrane allosteric site could stabilize a receptor conformation that has a higher affinity for the endogenous agonist. Conversely, as a NAM, it might induce a conformation that hinders agonist binding. The extent and nature of these conformational changes would be unique to the specific protein-ligand pair and would require detailed structural and biophysical studies for elucidation.

Investigation of this compound Interactions with Biomacromolecules (In Vitro)

Protein-Ligand Complex Characterization (e.g., using spectroscopic methods)

The interaction of this compound with proteins can be investigated using a variety of in vitro biophysical techniques to characterize the binding affinity, stoichiometry, and any resulting conformational changes. Spectroscopic methods are particularly powerful tools for such studies. jelsciences.com

Common spectroscopic techniques that could be employed to study the binding of this compound to a target protein include:

Fluorescence Spectroscopy: This technique can be used to monitor changes in the intrinsic fluorescence of a protein (from tryptophan and tyrosine residues) upon ligand binding. jelsciences.com Quenching or enhancement of the fluorescence signal can provide information about the binding affinity and the proximity of the ligand to these fluorescent residues.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the secondary structure of proteins. jelsciences.com Changes in the CD spectrum upon addition of this compound would indicate that the ligand induces conformational changes in the protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed atomic-level information about protein-ligand interactions, including identifying the binding site on the protein and characterizing the conformation of the bound ligand. creative-biostructure.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can detect changes in the vibrational modes of the protein's amide bonds, offering insights into alterations in the secondary structure upon ligand binding. researchgate.net

The following table illustrates hypothetical data that could be obtained from a fluorescence quenching experiment to determine the binding affinity of this compound to a model protein.

| This compound Concentration (µM) | Fluorescence Intensity (a.u.) |

| 0 | 100 |

| 10 | 85 |

| 20 | 72 |

| 40 | 55 |

| 60 | 45 |

| 80 | 38 |

| 100 | 32 |

DNA/RNA Binding Studies and Nucleic Acid Interactions

Small molecules can interact with DNA and RNA through various modes, including intercalation between base pairs, groove binding, and electrostatic interactions with the phosphate (B84403) backbone. nih.govnih.gov These interactions can have significant biological consequences, potentially leading to the modulation of gene expression or the inhibition of replication and transcription. ijabbr.com The ability of a small molecule to bind to nucleic acids is often dictated by its structural and electronic properties, such as planarity, aromaticity, and charge distribution. nih.govbiorxiv.org

Currently, there is a lack of direct experimental evidence for the interaction of this compound with DNA or RNA. However, an analysis of its structure can provide some indication of its potential for such interactions. The molecule is not planar, which would likely preclude classical intercalation, a common binding mode for flat, aromatic molecules. nih.govresearchgate.netplos.org

Despite the non-planar nature of the cyclohexyl group, the molecule possesses moieties that could potentially engage in other types of interactions with nucleic acids:

Hydrogen Bonding: The hydroxyl group on the phenyl ring and the amide group can act as hydrogen bond donors and acceptors, potentially forming hydrogen bonds with the functional groups of nucleotide bases in the major or minor grooves of DNA, or in the complex folded structures of RNA. acs.orgnih.gov

Hydrophobic Interactions: The non-polar cyclohexyl ring could engage in hydrophobic interactions within the grooves of DNA or with non-polar pockets in RNA structures.

It is important to note that these are theoretical possibilities, and experimental validation would be required to confirm any interaction with nucleic acids. Techniques such as UV-visible spectroscopy, fluorescence spectroscopy with intercalating dyes, circular dichroism, and NMR spectroscopy could be employed to investigate potential binding.

The following table presents a hypothetical comparison of the binding affinities of this compound and a known DNA intercalator to calf thymus DNA (ct-DNA), as might be determined by fluorescence spectroscopy.

| Compound | Binding Constant (Kb) (M-1) | Binding Mode |

| This compound | Not Determined | Likely non-intercalative |

| Ethidium Bromide (known intercalator) | ~106 - 107 | Intercalation |

Lipid Membrane Interactions and Permeation Studies

The interaction of small molecules with lipid membranes is a critical factor in their absorption, distribution, and ability to reach intracellular targets. nih.govacs.orgnih.govresearchgate.net The physicochemical properties of a molecule, such as its lipophilicity, size, and charge, govern its ability to partition into and permeate through the lipid bilayer. nih.govacs.org

There are no specific studies detailing the interaction of this compound with lipid membranes. However, its structure suggests an amphiphilic character that would likely influence its membrane interactions.

The cyclohexyl group is hydrophobic and would be expected to favor partitioning into the non-polar core of the lipid bilayer.

The N-(4-hydroxyphenyl)amide moiety is more polar, containing hydrogen bond donors and acceptors. This part of the molecule would likely orient towards the polar headgroup region of the phospholipids (B1166683) at the membrane-water interface.

This amphiphilicity suggests that this compound could insert into the lipid bilayer, potentially altering its physical properties such as fluidity, thickness, and permeability. The extent of these effects would depend on the concentration of the compound and the specific lipid composition of the membrane.

Biophysical techniques that could be used to study these interactions include:

Differential Scanning Calorimetry (DSC): To measure changes in the phase transition temperature of the lipid bilayer.

Fluorescence Anisotropy: Using fluorescent probes to assess changes in membrane fluidity.

Langmuir Trough Experiments: To study the interaction of the compound with lipid monolayers at the air-water interface.

The following table provides a hypothetical summary of the potential effects of this compound on the biophysical properties of a model dipalmitoylphosphatidylcholine (DPPC) lipid bilayer.

| Biophysical Parameter | Predicted Effect of this compound |

| Main Phase Transition Temperature (Tm) | Decrease |

| Membrane Fluidity | Increase |

| Membrane Thickness | Potential for slight decrease |

| Permeability to Polar Molecules | Potential for slight increase |

These predictions are based on the general behavior of amphiphilic small molecules and would require experimental verification.

Applications of N 4 Hydroxyphenyl Cyclohexanecarboxamide in Chemical Biology and Material Science

Development of N-(4-hydroxyphenyl)cyclohexanecarboxamide as Molecular Probes and Research Tools

Molecular probes are essential tools in chemical biology for the investigation of biological systems. They are designed to interact with specific targets and report on their presence, activity, or local environment. While the fundamental structure of this compound makes it a candidate for modification into such tools, specific applications in the following areas are not extensively documented in current literature. The subsequent sections will outline the principles of these techniques and the potential for adapting scaffolds like this compound for these purposes.

Photoaffinity Labeling (PAL) Probes for Target Identification

Photoaffinity labeling (PAL) is a powerful technique used to identify the biological targets of small molecules. nih.govrsc.org This method involves a molecular probe that contains a photoreactive group. nih.gov Upon irradiation with light, this group becomes highly reactive and forms a covalent bond with nearby molecules, which are typically the target proteins. rsc.org The probe can then be used to isolate and identify the protein of interest. Common photoreactive moieties include aryl azides, benzophenones, and diazirines. enamine.net While this compound could theoretically be derivatized to include a photoreactive group, there is no specific information in the provided search results that details its use as a photoaffinity labeling probe.

Fluorescent Probes for Subcellular Environment Monitoring

Fluorescent probes are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength. They are widely used to visualize and monitor processes within living cells, such as changes in pH, ion concentration, or enzyme activity. The design of a fluorescent probe often involves incorporating a fluorophore into a molecule that can interact with the target of interest. The hydroxyphenyl group of this compound is a feature found in some fluorescent dyes, such as Hydroxyphenyl Fluorescein (HPF). medchemexpress.com However, there is no direct evidence in the provided search results to suggest that this compound itself has been developed or utilized as a fluorescent probe for monitoring subcellular environments.

This compound in Scaffold-Based Drug Discovery Research (Lead Optimization Concepts, non-clinical)

The this compound scaffold has been successfully employed in the design and synthesis of novel therapeutic agents. Its chemical tractability allows for systematic modifications to explore structure-activity relationships (SAR) and optimize pharmacological properties.

Design of Analogs for Specific Biological Target Engagement

The core structure of this compound has served as a template for the design of inhibitors for specific biological targets. A notable example is its use in the development of steroid sulfatase (STS) inhibitors. A series of arylamide derivatives featuring sulfonate or sulfamate moieties were synthesized, using this compound as a key intermediate. nih.gov In this research, the cyclohexyl group was found to be more favorable for activity than a cyclopentyl group, and the free sulfamate derivative demonstrated the most potent inhibition of the STS enzyme in both cell-free and cell-based assays.

Another area of application is in the development of antitubercular agents. Researchers designed and synthesized a series of meta-amido bromophenols, including N-(4-bromo-3-hydroxyphenyl)cyclohexanecarboxamide, which is a close analog of the parent compound. jst.go.jp These compounds were found to potently inhibit the growth of Mycobacterium tuberculosis, demonstrating the utility of this scaffold in targeting infectious diseases.

| Compound/Analog | Target | Key Findings |

| This compound-derived sulfamate | Steroid Sulfatase (STS) | Showed significant STS inhibitory effects in JEG-3 placental carcinoma cells. nih.gov |

| N-(4-bromo-3-hydroxyphenyl)cyclohexanecarboxamide | Mycobacterium tuberculosis | Exhibited potent inhibitory activity against the growth of Mycobacterium tuberculosis H37Ra. jst.go.jp |

Exploration of Novel Pharmacological Scaffolds through Derivatization

The chemical handles present in this compound, namely the phenol (B47542) and the amide, allow for extensive derivatization to explore new pharmacological scaffolds. The synthesis of STS inhibitors, for example, involved the reaction of the phenolic hydroxyl group with various sulfonyl chlorides and sulfamoyl chlorides to produce a library of sulfonate and sulfamate analogs. nih.gov This approach highlights how the core scaffold can be decorated with different functional groups to modulate biological activity.

Similarly, the synthesis of antitubercular agents involved modifications at both the phenyl ring and the amide linker of the lead compound. jst.go.jp The preparation of N-(4-bromo-3-hydroxyphenyl)cyclohexanecarboxamide was achieved by reacting the corresponding aminophenol with cyclohexanecarbonyl chloride. jst.go.jp This demonstrates the straightforward chemistry that can be employed to generate a diverse set of analogs for biological screening. The findings from these studies underscore the value of the this compound scaffold in medicinal chemistry for the generation of novel compounds with therapeutic potential.

Advanced Material Science Applications Involving this compound

Integration into Hydrogel Systems for Controlled Release Research (non-drug specific)

No research articles, patents, or scholarly reviews were identified that describe the integration of this compound into hydrogel systems. Consequently, there is no available data on its role as a cross-linker, pendant group, or gelling agent, nor any findings related to its influence on hydrogel properties such as swelling ratio, mesh size, or mechanical strength. Research on the controlled release of non-drug model compounds from hydrogels containing this specific molecule has not been found in the available literature.

Exploration in Supramolecular Chemistry and Nanomaterials

There is no accessible research detailing the use of this compound as a building block in supramolecular chemistry or in the fabrication of nanomaterials. Searches for its involvement in self-assembly processes, host-guest complexation, or the formation of nanofibers, nanotubes, or other nanostructures yielded no specific results. As such, data on its molecular recognition capabilities or the properties of any resultant supramolecular or nanoscale architectures are not available.

Future Research Directions and Translational Outlook Academic Focus

Emerging Technologies for High-Throughput Synthesis and Screening of N-(4-hydroxyphenyl)cyclohexanecarboxamide Derivatives

The systematic exploration of the chemical space around the this compound scaffold necessitates the rapid generation and evaluation of a diverse library of analogues. Modern drug discovery heavily relies on high-throughput synthesis and screening to accelerate the identification of lead compounds.

High-Throughput Synthesis:

Combinatorial chemistry offers a powerful strategy for the rapid, parallel synthesis of large numbers of this compound derivatives. researchgate.net By employing a modular approach, diverse building blocks can be systematically introduced to modify both the cyclohexanecarboxamide (B73365) and the N-(4-hydroxyphenyl) moieties. Automated synthesis platforms can facilitate this process, enabling the creation of extensive compound libraries with minimal manual intervention. 54.209.11nih.govtandfonline.com These platforms can perform a series of reactions in microplates, allowing for the simultaneous synthesis of dozens or even hundreds of unique compounds. tandfonline.comtargetals.org

Key synthetic strategies amenable to high-throughput approaches for derivatization include:

Amide Bond Formation: Varying the carboxylic acid and amine components is a fundamental approach. A diverse collection of substituted cyclohexanecarboxylic acids and aniline (B41778) derivatives can be employed to explore the impact of steric and electronic properties on biological activity.

Modification of the Cyclohexyl Ring: Introducing substituents on the cyclohexyl ring can influence the molecule's conformation and lipophilicity.

Modification of the Phenyl Ring: Altering the substitution pattern on the phenyl ring, beyond the hydroxyl group, can modulate target binding and pharmacokinetic properties.

Interactive Data Table: Potential Building Blocks for High-Throughput Synthesis

| Component | Building Block Class | Examples | Potential Impact on Properties |

| Cyclohexanecarboxamide | Substituted Cyclohexanecarboxylic Acids | 4-methylcyclohexanecarboxylic acid, 4-chlorocyclohexanecarboxylic acid | Lipophilicity, Steric hindrance |

| N-(4-hydroxyphenyl) | Substituted Anilines | 4-amino-2-fluorophenol, 4-amino-3-methylphenol | Electronic properties, Hydrogen bonding potential |

High-Throughput Screening (HTS):

Once synthesized, these extensive libraries can be rapidly evaluated for biological activity using a variety of HTS assays. researchgate.netnih.gov The choice of assay depends on the therapeutic area of interest. Common HTS formats include:

Biochemical Assays: These assays measure the effect of compounds on a purified biological target, such as an enzyme or receptor. researchgate.net Examples include fluorescence polarization, FRET, and TR-FRET assays. researchgate.net

Cell-Based Assays: These assays assess the effect of compounds on whole cells, providing insights into their activity in a more biologically relevant context. researchgate.net This can include cell viability assays, reporter gene assays, and high-content screening. researchgate.netucsd.edu

The integration of automated synthesis and HTS allows for the rapid identification of "hit" compounds from large libraries, which can then be selected for further optimization. elifesciences.org

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of vast datasets to predict compound properties and guide the design of new molecules. tandfonline.comresearchgate.net

Predictive Modeling and QSAR:

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. nih.gov By developing mathematical models that correlate the chemical structure of this compound derivatives with their biological activity, researchers can predict the activity of virtual compounds before they are synthesized. researchgate.netoxfordglobal.com ML algorithms, such as support vector machines and neural networks, can be trained on existing datasets of N-aryl carboxamides to build robust QSAR models. nih.gov These models can help prioritize which derivatives to synthesize, saving time and resources. nih.gov

De Novo Design:

Generative AI models can be employed for the de novo design of novel this compound derivatives with desired properties. researchgate.net These models can learn the underlying patterns in chemical space and generate new molecular structures that are predicted to be active against a specific biological target. This approach can lead to the discovery of compounds with novel scaffolds and improved potency and selectivity.

In Silico Screening:

Virtual screening, or in silico screening, uses computational methods to screen large libraries of virtual compounds against a biological target. ucsd.eduacs.org This can be done through ligand-based methods, which search for molecules similar to known active compounds, or structure-based methods, which dock virtual compounds into the three-dimensional structure of a target protein. tandfonline.com This approach allows for the rapid and cost-effective identification of promising candidates for further experimental testing.

Exploring Novel Biological Targets and Mechanistic Pathways for this compound

While the full biological activity profile of this compound is not yet extensively characterized, the N-aryl carboxamide motif is present in a wide range of biologically active molecules. This suggests that derivatives of this compound could potentially modulate a variety of biological targets and pathways.

Based on the activities of structurally related compounds, potential therapeutic areas for exploration include:

Analgesia and Antipyresis: The structural similarity to acetaminophen (B1664979) suggests that derivatives could possess analgesic and antipyretic properties, potentially with an improved safety profile. researchgate.netnih.gov

Anticancer Activity: Numerous N-aryl carboxamide derivatives have demonstrated anticancer properties by targeting various pathways, such as phosphatidylinositol 3-kinase (PI3Kα). tandfonline.com

Antifungal Activity: Carbamate and carboxamide derivatives have been investigated as potential antifungal agents. nih.gov

Modulation of Allosteric Sites: Some carboxamide derivatives have been identified as positive allosteric modulators (PAMs) of receptors, such as the M4 muscarinic acetylcholine receptor.

Future research should focus on unbiased screening of this compound derivatives against a broad panel of biological targets to identify novel activities. Once a lead activity is identified, detailed mechanistic studies will be crucial to elucidate the precise molecular mechanism of action.

Development of this compound as Advanced Chemical Biology Probes

Well-characterized small molecules, known as chemical probes, are invaluable tools for dissecting complex biological processes. tandfonline.com this compound derivatives with high potency and selectivity for a specific biological target could be developed into advanced chemical biology probes.

Design and Synthesis of Chemical Probes:

The development of a chemical probe requires a thorough understanding of the structure-activity relationship (SAR) of the compound class. An ideal chemical probe should possess:

High Potency: To elicit a biological response at low concentrations.

High Selectivity: To interact with the intended target with minimal off-target effects.

A Structurally Similar Inactive Control: To distinguish target-specific effects from non-specific or off-target effects. tandfonline.com

To facilitate target identification and mechanistic studies, this compound-based probes can be functionalized with reporter tags, such as:

Biotin tags: For affinity purification of the target protein.

Fluorescent tags: For visualizing the subcellular localization of the probe and its target.

Photoaffinity labels: For covalently cross-linking the probe to its target upon photoactivation, enabling unambiguous target identification. 54.209.11

Applications in Target Identification and Validation:

Once developed, these chemical probes can be used in a variety of applications, including:

Target Identification: Identifying the specific protein or proteins that a bioactive compound interacts with. tandfonline.com

Target Validation: Confirming that modulation of the identified target is responsible for the observed biological effect.

Pathway Elucidation: Mapping the biological pathways in which the target protein is involved.

Collaborative and Interdisciplinary Research Opportunities in this compound Studies

The multifaceted nature of modern drug discovery and chemical biology research necessitates a collaborative and interdisciplinary approach. tandfonline.com Advancing the study of this compound and its derivatives will benefit significantly from partnerships that bring together diverse expertise.

Academia-Industry Collaborations:

Partnerships between academic research laboratories and pharmaceutical companies can be mutually beneficial. 54.209.11nih.govtandfonline.com Academic labs often excel in basic research, target discovery, and the development of novel synthetic methodologies. nih.gov Industry partners can provide access to extensive compound libraries, high-throughput screening infrastructure, and expertise in drug development and clinical translation. tandfonline.com

Interdisciplinary Consortia:

The formation of research consortia can bring together experts from various fields, including:

Medicinal Chemistry: For the design and synthesis of novel derivatives.

Structural Biology: To determine the three-dimensional structures of compounds bound to their targets.

Computational Chemistry: For molecular modeling and in silico screening.

Pharmacology and Cell Biology: To characterize the biological activity and mechanism of action of the compounds.

Translational Medicine: To guide the development of promising compounds towards clinical applications.

Open Science Initiatives:

Open science platforms and initiatives, such as the sharing of chemical probes and associated data, can significantly accelerate research. elifesciences.orgnih.gov By making well-characterized this compound-based probes and their negative controls freely available to the research community, it becomes possible to crowdsource the exploration of their biological activities and uncover new therapeutic opportunities. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-hydroxyphenyl)cyclohexanecarboxamide and its derivatives?

- Methodology : A common approach involves reacting cyclohexanecarbonyl chloride with substituted anilines. For example, cyclohexanecarboxylic acid is first converted to its acyl chloride using thionyl chloride, followed by coupling with 4-aminophenol under anhydrous conditions. Derivatives can be synthesized by introducing substituents on the phenyl ring or modifying the cyclohexane moiety. Column chromatography (e.g., using hexane/ethyl acetate gradients) is typically employed for purification .

- Key Considerations : Reaction temperature, solvent choice (e.g., benzene or acetone), and stoichiometry of reagents influence yield. Characterization via H/C NMR, FT-IR, and mass spectrometry is critical for structural confirmation.

Q. How is the structural elucidation of this compound performed?

- Techniques :

- X-ray crystallography resolves the 3D structure, including bond angles and hydrogen bonding patterns (e.g., thiourea derivatives of cyclohexanecarboxamide exhibit intermolecular interactions influencing crystallinity) .

- Spectroscopy : H NMR identifies aromatic protons (δ 6.5–7.5 ppm) and cyclohexane protons (δ 1.2–2.5 ppm). FT-IR confirms carbonyl (C=O, ~1635 cm) and amide (N–H, ~3276 cm) groups .

Q. What preliminary biological screening methods are used to assess its bioactivity?

- In vitro Assays :

- Enzyme inhibition : Test against targets like carbonic anhydrases using spectrophotometric methods (e.g., monitoring CO hydration rates) .

- Antimicrobial activity : Disk diffusion or microdilution assays against bacterial/fungal strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its inhibitory potency against specific enzymes?

- Approach :

- Introduce electron-withdrawing groups (e.g., –Cl, –F) on the phenyl ring to enhance binding to enzyme active sites (e.g., sulfonamide-containing derivatives show improved inhibition of mycobacterial carbonic anhydrases) .

- Modify the cyclohexane ring to improve lipophilicity and membrane permeability .

Q. What advanced analytical techniques resolve challenges in quantifying trace metabolites during biotransformation studies?

- Methods :

- LC-MS/MS : Detects low-abundance metabolites (e.g., glucuronide conjugates formed via O-de-ethylation or β-decarboxylation) with high sensitivity .

- Isotopic labeling : Track metabolic pathways using F or C isotopes in pharmacokinetic studies .

Q. How do crystal structure insights inform the design of selective kinase inhibitors?

- Structural Analysis :

- Thiourea-carboxamide derivatives exhibit planar conformations that facilitate π-π stacking with kinase ATP-binding pockets .

- Substituents like 4-methoxy or 4-ethoxy groups modulate steric hindrance and hydrogen bonding with residues like Asp86 in DRAK2 .

Q. What strategies mitigate toxicity concerns during preclinical development?

- Safety Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.